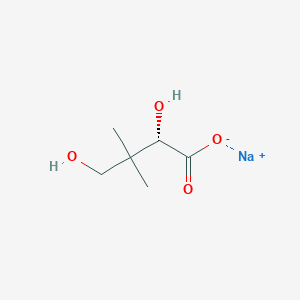
sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate is a chemical compound that belongs to the class of organic sodium salts It is characterized by the presence of two hydroxyl groups and a sodium ion attached to a butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the sodium salt. The reaction can be represented as follows:
2,4-dihydroxy-3,3-dimethylbutanoic acid+NaOH→this compound+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization processes, where the acid and sodium hydroxide are mixed in controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sodium ion play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate can be compared with other similar compounds, such as:
Sodium acetate: Similar in being a sodium salt but differs in its chemical structure and properties.
Sodium lactate: Contains a hydroxyl group and a sodium ion but has a different backbone structure.
Sodium citrate: A tricarboxylate sodium salt with different chemical and biological properties.
属性
分子式 |
C6H11NaO4 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC 名称 |
sodium;(2S)-2,4-dihydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-;/m1./s1 |
InChI 键 |
XTIMSSMEPPKSQD-PGMHMLKASA-M |
手性 SMILES |
CC(C)(CO)[C@@H](C(=O)[O-])O.[Na+] |
规范 SMILES |
CC(C)(CO)C(C(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


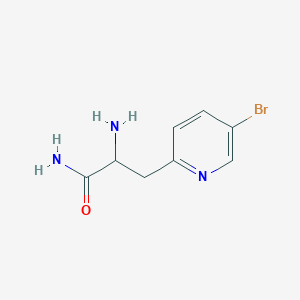

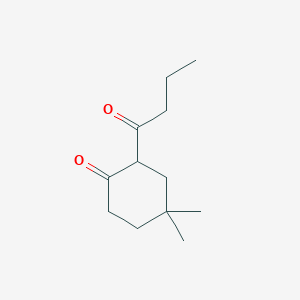
amine](/img/structure/B13072959.png)
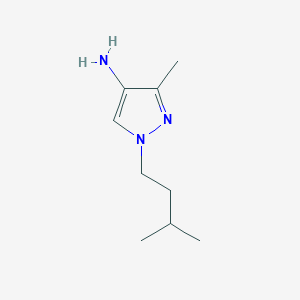


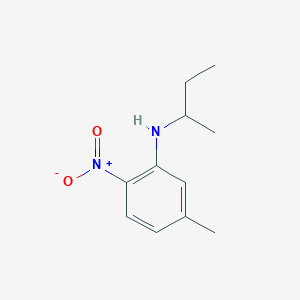
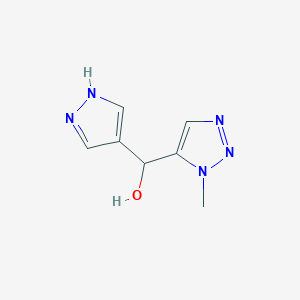
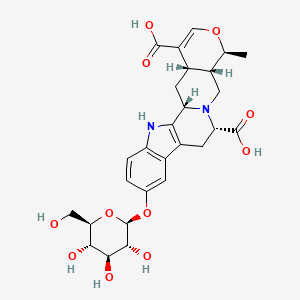

![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
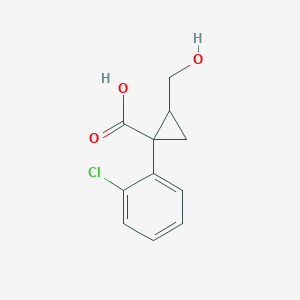
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
